N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide
Description
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide is a heterocyclic compound featuring an isoxazole core substituted with a 2,4-difluorophenyl group at position 5 and a pyrazine-2-carboxamide moiety linked via a methylene bridge.
Properties
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N4O2/c16-9-1-2-11(12(17)5-9)14-6-10(21-23-14)7-20-15(22)13-8-18-3-4-19-13/h1-6,8H,7H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWJIHAJDTYLDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=NO2)CNC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide typically involves multi-step organic synthesis. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Another method involves the condensation of nitroacetic esters with dipolarophiles in the presence of a base, followed by cyclization to form the isoxazole ring . The reaction conditions often include the use of solvents like chloroform or water, depending on the specific requirements of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki–Miyaura coupling reaction is particularly suitable for industrial applications due to its mild reaction conditions and high yields. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms on the phenyl ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating cellular signaling pathways .
Comparison with Similar Compounds
Pyrazine-2-carboxamide Derivatives
Pyrazine carboxamides with alkylamino or aryl substituents () provide insights into structure-activity relationships (SAR):
Key Observations :
- The target compound’s isoxazole-difluorophenyl moiety differentiates it from alkylamino-substituted analogs, possibly altering target selectivity.
Isoxazole Carboxamide Analogs
Compounds with isoxazole or dihydroisoxazole cores ():
Key Observations :
Fluorophenyl-Substituted Carboxamides
Fluorinated aromatic systems ():
Key Observations :
- 2,4-Difluorophenyl groups are associated with improved metabolic stability and target affinity due to reduced oxidative metabolism .
- Sulfonamide linkages () may confer higher melting points compared to carboxamides.
Research Findings and Implications
- Synthetic Feasibility : Pyrazine carboxamides () are synthesized in high yields (76–98%), suggesting efficient routes for scaling the target compound .
- Structural Uniqueness: The isoxazole-pyrazine hybrid in the target compound may offer novel binding modes compared to dihydroisoxazole or pyrazole derivatives .
Biological Activity
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Isoxazole ring : A five-membered heterocyclic compound containing nitrogen and oxygen, known for its diverse biological activities.
- Pyrazine moiety : A six-membered aromatic ring that contributes to the compound's pharmacological properties.
- Difluorophenyl group : Enhances lipophilicity and influences the compound's interaction with biological targets.
Research indicates that compounds similar to this compound exhibit several mechanisms of action:
- Apoptosis Induction : Similar pyrazine derivatives have been shown to induce apoptosis in cancer cells by modulating intrinsic apoptotic pathways. For example, studies on related compounds demonstrated their ability to down-regulate anti-apoptotic proteins (Bcl2) while up-regulating pro-apoptotic proteins (Bax), leading to increased apoptosis in leukemic cells .
- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G0/G1 phase, which is critical for halting the proliferation of cancer cells. This effect has been observed in studies involving other pyrazine derivatives .
- Antimicrobial Activity : Some derivatives have shown promising results against various pathogens, suggesting that this compound may also possess antimicrobial properties .
Table 1: Summary of Biological Activity Assays
Case Studies
- Leukemia Cell Lines : In a study focusing on K562 human leukemia cells, treatment with a pyrazine derivative similar to this compound resulted in significant inhibition of cell viability and induction of apoptosis. The study highlighted the compound's ability to alter gene expression related to apoptosis, showcasing its potential as an anti-leukemic agent .
- Antimicrobial Efficacy : Another investigation revealed that pyrazine derivatives exhibited notable antifungal activity against specific strains. This suggests that this compound may also be explored as a candidate for developing new antimicrobial therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
